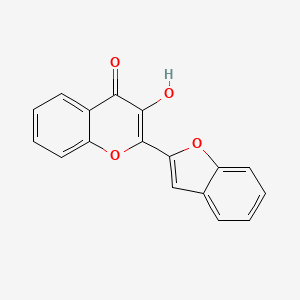

2-(苯并呋喃-2-基)-3-羟基-4H-色满-4-酮

描述

The compound “2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one” is a type of benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods have fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis

Benzofuran compounds can be synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .科学研究应用

光物理性质和荧光探针

该化合物的物理光学和光谱性质已经过研究,突出了其作为荧光探针的潜力。对 1-(3-羟基苯并呋喃-2-基)-苯并[f]色满-3-酮(一种相关化合物)的研究表明,在各种溶剂中吸收和荧光发射峰发生显着偏移,表明其在溶剂化变色分析中具有实用性,并且是一种用于氢键和溶剂极性性质的潜在分子(Renuka 等,2019)。

晶体和分子结构分析

已经分析了相关化合物的晶体结构,提供了对分子相互作用和稳定性的见解。例如,N-[2-(6-甲氧基-2-氧代-2H-色满-4-基-苯并呋喃-3-基]-苯甲酰胺的晶体结构已经确定,揭示了分子间氢键和 π-π 相互作用,这对于理解分子相互作用和稳定性至关重要(Anuradha 等,2012)。

合成和化学性质

已经开发了各种方法来合成该化合物的衍生物,这对于创建不同的化学结构很有用。例如,使用 ZnO 纳米颗粒合成 9H-呋并[2,3-f]色满衍生物展示了一种有效的绿色合成方法来生成这些化合物(Rostami-Charati 等,2015)。

抗菌活性

有研究表明该化合物的衍生物表现出抗菌特性。一项研究报告了新衍生物的合成及其对各种细菌菌株的抗菌活性,展示了这些化合物的潜在药用应用(Behrami & Dobroshi,2019)。

材料科学中的潜力

该化合物及其衍生物在材料科学中具有应用。例如,对含有源自相关苯并呋喃化合物的查耳酮侧基的甲基丙烯酸酯聚合物的介电和热性质的研究显示了在材料科学和工程学中的潜在应用(Çelik & Coskun,2018)。

癌症研究

与 2-(苯并呋喃-2-基)-3-羟基-4H-色满-4-酮 在结构上相关的化合物已在癌症研究中显示出潜力。例如,从含有苯并呋喃元素的大叶水青冈中分离的新木脂素对癌细胞系表现出显着的抗增殖活性(Ma 等,2017)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one” and similar compounds.

作用机制

Target of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be an effective derivative against S. aureus and E. coli .

Biochemical Pathways

Benzofuran compounds have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been reported to have significant cell growth inhibitory effects .

Action Environment

A study has reported the biosynthesis of a benzofuran derivative from dibenzofuran using whole cells of pseudomonas putida strain b6-2 . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .

生化分析

Biochemical Properties

The biochemical properties of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one are largely determined by its interactions with various biomolecules. For instance, it has been shown to interact with enzymes such as Src kinase . The nature of these interactions is often inhibitory, with the compound acting to reduce the activity of the enzyme .

Cellular Effects

2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to have anticancer activity against the human ovarian cancer cell line A2780 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is complex and involves a number of different interactions at the molecular level. For example, it has been shown to bind to enzymes such as Src kinase, leading to inhibition of the enzyme’s activity . This can result in changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

The effects of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one can change over time in laboratory settings. For example, it has been shown to undergo photoinduced 6π-electrocyclization, a process that can lead to the synthesis of other compounds . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one can vary with different dosages in animal models . For example, it has been shown to induce profound dose-related behavioral activation in rats

Metabolic Pathways

2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is involved in various metabolic pathways . For example, it has been shown to be a part of the dibenzofuran lateral pathway . This pathway involves several enzymes and cofactors, and the compound may have effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

2-(1-benzofuran-2-yl)-3-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-11-6-2-4-8-13(11)21-17(16(15)19)14-9-10-5-1-3-7-12(10)20-14/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXLIAJGDRMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C(=O)C4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

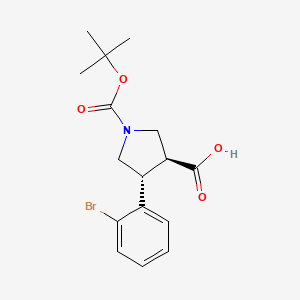

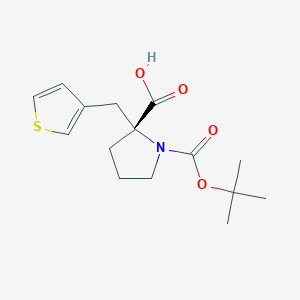

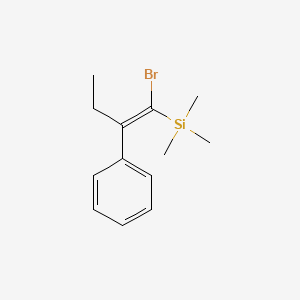

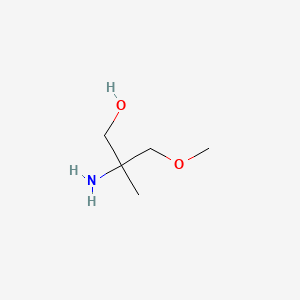

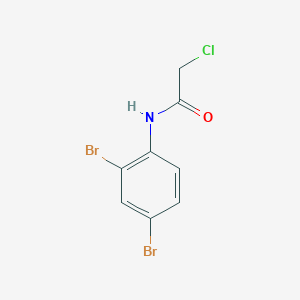

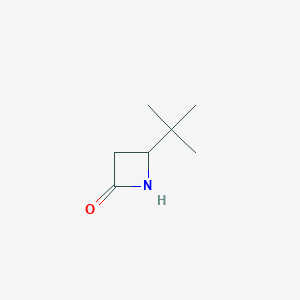

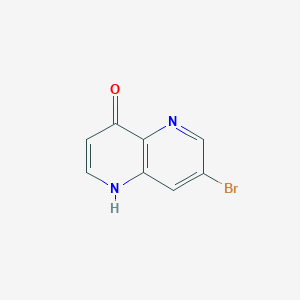

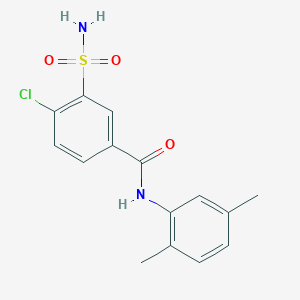

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)